molecular formula C9H8BrNO B15332231 2-Bromo-7,8-dihydroquinolin-5(6H)-one

2-Bromo-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B15332231
M. Wt: 226.07 g/mol
InChI Key: SBPJGAGLPURPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7,8-dihydroquinolin-5(6H)-one is a brominated derivative of dihydroquinolinone. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7,8-dihydroquinolin-5(6H)-one typically involves the bromination of 7,8-dihydroquinolin-5(6H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while substitution could produce various substituted quinolinones.

Scientific Research Applications

2-Bromo-7,8-dihydroquinolin-5(6H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and medicinal chemistry.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action for 2-Bromo-7,8-dihydroquinolin-5(6H)-one would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroquinolin-5(6H)-one: The non-brominated parent compound.

    2-Chloro-7,8-dihydroquinolin-5(6H)-one: A chlorinated analogue.

    2-Fluoro-7,8-dihydroquinolin-5(6H)-one: A fluorinated analogue.

Uniqueness

2-Bromo-7,8-dihydroquinolin-5(6H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-bromo-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C9H8BrNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2

InChI Key

SBPJGAGLPURPRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=N2)Br)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.